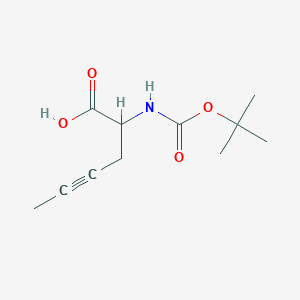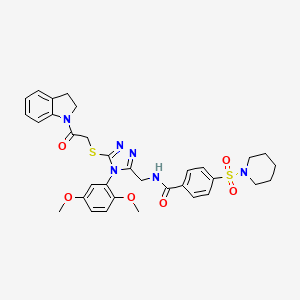
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with amino, sulfonyl, and methanone groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and methanone groups through various substitution reactions. Common reagents used in these reactions include:
Sulfonyl chlorides: for the sulfonylation process.
Aromatic ketones: for the methanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: Binding to cellular receptors can modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material may influence gene expression and protein synthesis.
Comparison with Similar Compounds
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Amino-substituted aromatics: Compounds with amino groups attached to aromatic rings.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-4-18-7-5-6-8-22(18)29-27-26(35(31,32)21-15-13-20(33-3)14-16-21)23(28)25(34-27)24(30)19-11-9-17(2)10-12-19/h5-16,29H,4,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGQILYMMHJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2446879.png)
![3-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2446883.png)
![Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2446887.png)



![N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2446893.png)



![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2446897.png)
![2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2446898.png)


